1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a benzofuran moiety, a pyrrolidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with molecular targets in the body. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound used in phototherapy.
Uniqueness
1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is unique due to its combination of a benzofuran moiety with a pyrrolidine ring and a sulfonyl group. This structural complexity allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c25-21-7-8-22(26)24(21)18-2-4-19(5-3-18)30(27,28)23-11-9-17(14-23)15-1-6-20-16(13-15)10-12-29-20/h1-6,13,17H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRNALODTXLKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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